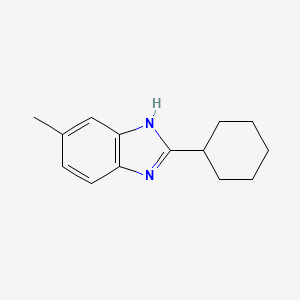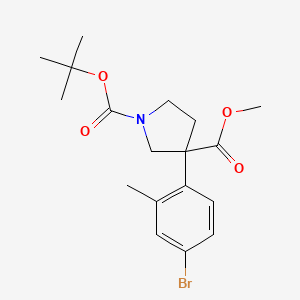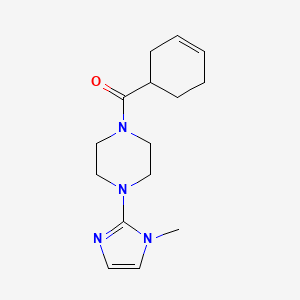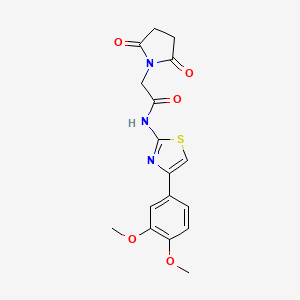![molecular formula C21H27NO3 B2504774 4-(2,4-dimethylphenoxy)-N-[4-(propan-2-yloxy)phenyl]butanamide CAS No. 496036-03-4](/img/structure/B2504774.png)
4-(2,4-dimethylphenoxy)-N-[4-(propan-2-yloxy)phenyl]butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "4-(2,4-dimethylphenoxy)-N-[4-(propan-2-yloxy)phenyl]butanamide" is a synthetic molecule that may be related to various research areas, including medicinal chemistry and organic synthesis. While the provided papers do not directly discuss this specific compound, they do explore similar butanamide derivatives and their synthesis, molecular structures, chemical reactions, and physical and chemical properties. These papers provide insights into the broader context of butanamide derivatives and their potential applications, such as enzyme inhibition, anticonvulsant activity, and as therapeutic agents in cancer treatment .
Synthesis Analysis
The synthesis of butanamide derivatives typically involves multi-step organic reactions, starting from various organic acids, esters, or aldehydes. For instance, the synthesis of N-(5-chloro-2-methoxyphenyl)-4-(5-substituted-1,3,4-oxadiazol-2-ylthio)butanamide derivatives involves converting organic acids into corresponding esters, hydrazides, and thiols, followed by a reaction with bromobutanamide in the presence of DMF and NaH . Similarly, the synthesis of other butanamide derivatives, such as those with anticonvulsant activity, involves the fusion of different chemical fragments from clinically relevant drugs . These methods provide a framework for the potential synthesis of "this compound," which would likely involve the appropriate selection of starting materials and reaction conditions tailored to introduce the specific functional groups present in the target molecule.
Molecular Structure Analysis
The molecular structure of butanamide derivatives is often confirmed using techniques such as NMR, IR, and mass spectrometry. X-ray diffraction is used to determine the solid-state structure, revealing preferred conformations and intermolecular interactions, such as hydrogen bonding . These techniques would be essential in analyzing the molecular structure of "this compound" to confirm its synthesis and to understand its conformational preferences and potential for intermolecular interactions.
Chemical Reactions Analysis
Butanamide derivatives can participate in various chemical reactions, including nucleophilic substitution reactions, as seen in the synthesis of indole-based oxadiazole scaffolds . The reactivity of the butanamide moiety can be influenced by the presence of substituents on the aromatic rings, which can affect the electron density and steric hindrance around the reactive sites. Understanding these chemical reactions is crucial for predicting the behavior of "this compound" in different chemical environments and for designing further functionalization reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of butanamide derivatives, such as solubility, acidity, and stability, are influenced by their molecular structure. For example, the presence of hydroxyl groups can enhance the NH acidity of dihydroxybutanamides, as evidenced by pKa values and hydrogen bond strength analysis . These properties are important for the pharmacological profile of the compounds, as they can affect bioavailability, distribution, and interaction with biological targets. The physical and chemical properties of "this compound" would need to be characterized to assess its potential as a therapeutic agent or in other applications.
Wissenschaftliche Forschungsanwendungen
Antioxidant Properties and Bioactivity
- Research into propofol and similar phenol derivatives, such as 2,6-dimethylphenol and 2,6-diisopropylphenol, has revealed significant antioxidant properties. These compounds have been compared for their ability to scavenge radicals and inhibit lipid peroxidation, showing effectiveness in various degrees, with propofol acting as a potent antioxidant in certain conditions. This suggests potential applications in mitigating oxidative stress and related pathologies (Rigobello et al., 2004).
Inhibition and Activation in Biological Systems
- A series of 2,2-dimethyl-3,3-diphenyl-propanamides, showing structural similarities to the compound , were identified as modulators of the glucocorticoid receptor. They exhibit good agonist activity in transrepression assays with reduced activity in transactivation assays, suggesting a potential role in anti-inflammatory therapies with minimized side effects (Yang et al., 2010).
Chemical Synthesis and Molecular Interactions
- The preparation of diastereoisomeric phosphines, showing structural relevance, for use in nickel-catalyzed asymmetric cross-coupling demonstrates the compound's potential in facilitating synthetic pathways for the production of chiral molecules, which are crucial in various chemical and pharmaceutical applications (Hayashi et al., 1981).
Enzyme Inhibition for Therapeutic Applications
- Phenol derivatives have been studied for their inhibitory effects on human erythrocyte carbonic anhydrase isozymes, demonstrating that compounds like 2,6-dimethylphenol possess inhibitory activities. This points to potential applications in designing inhibitors targeting various enzyme isoforms for therapeutic purposes (Şentürk et al., 2009).
Photophysical Properties and Fluorescence
- The study of phlorin macrocycles, incorporating dimethylphenol units, explored their redox and photochemical properties. These macrocycles exhibit multielectron redox behavior and fluorescence, suggesting their use in developing fluorescent probes for biological and chemical sensing applications (Pistner et al., 2013).
Eigenschaften
IUPAC Name |
4-(2,4-dimethylphenoxy)-N-(4-propan-2-yloxyphenyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27NO3/c1-15(2)25-19-10-8-18(9-11-19)22-21(23)6-5-13-24-20-12-7-16(3)14-17(20)4/h7-12,14-15H,5-6,13H2,1-4H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVEGLZHMECENTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCCC(=O)NC2=CC=C(C=C2)OC(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6,7-dimethoxy-3-phenethyl-2-{[4-(trifluoromethyl)benzyl]sulfanyl}-4(3H)-quinazolinimine](/img/structure/B2504694.png)
![Tert-butyl N-[4-[[(2-chloroacetyl)amino]methyl]-2-methylphenyl]-N-cyclopropylcarbamate](/img/structure/B2504695.png)

![N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}-3-furamide](/img/structure/B2504697.png)

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide](/img/structure/B2504702.png)
![2-(2,4'-dioxo-3'-phenylspiro[indole-3,2'-[1,3]thiazolidin]-1(2H)-yl)-N-(4-methylphenyl)acetamide](/img/structure/B2504704.png)
![N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-1-benzothiophene-2-carboxamide](/img/structure/B2504705.png)


![[5-(4-Chlorophenyl)sulfanyl-1-methyl-3-phenylpyrazol-4-yl]methyl 2,4-dichlorobenzoate](/img/structure/B2504708.png)
![2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2504712.png)
